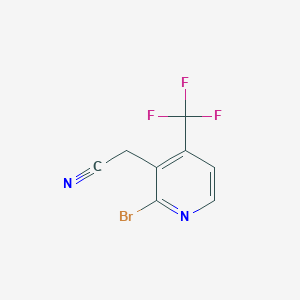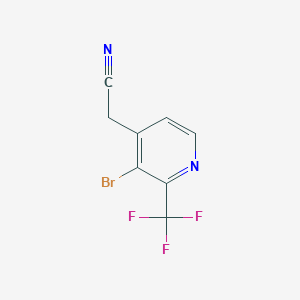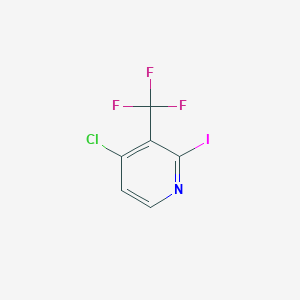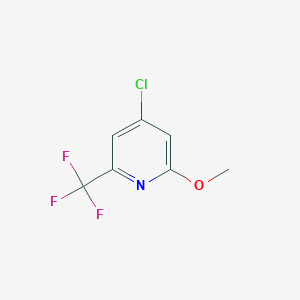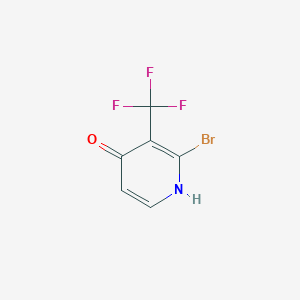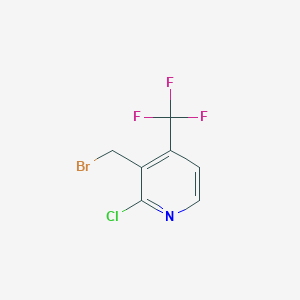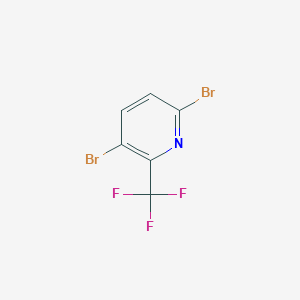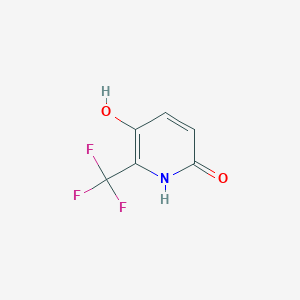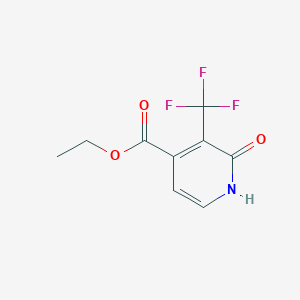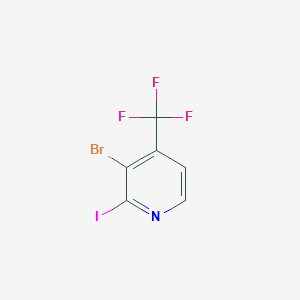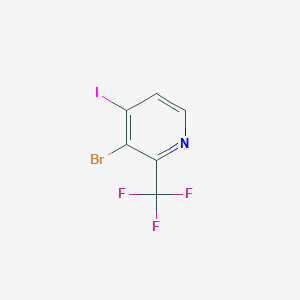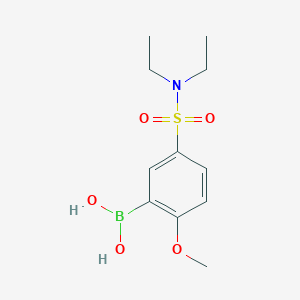
Ácido (5-(N,N-dietilsulfamoil)-2-metoxifenil)borónico
Descripción general
Descripción
(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxy group and a diethylsulfamoyl group
Aplicaciones Científicas De Investigación
Síntesis de derivados de ácido borínico
Los ácidos borínicos y sus derivados quelatados son una subclase de compuestos organoboranos que se utilizan en reacciones de acoplamiento cruzado, catálisis, química medicinal, materiales poliméricos u optoelectrónicos . Son menos estudiados que sus ácidos borónicos progenitores, aunque presentan propiedades y reactividades interesantes .
Reacciones de acoplamiento cruzado
Los ácidos borínicos se han utilizado en reacciones de acoplamiento cruzado . Por ejemplo, la reactividad del ácido borónico derivado de la anilina se ilustró mediante la síntesis de un fluoróforo rojo, un análogo de xanteno .
Compuestos bioactivos
Los ácidos borínicos se han utilizado como compuestos bioactivos . Se han utilizado principalmente por su propensión a coordinar alcoholes, dioles, aminoalcoholes, etc. .
Catálisis
Los ácidos borínicos se han utilizado en catálisis . Por ejemplo, catalizan la funcionalización regioselectiva de dioles, carbohidratos o reacciones de apertura de anillos de epóxidos .
Ácidos péptido-borónicos (PBA)
Los PBA se utilizan como inhibidores de proteasas y como ligandos covalentes en biología estructural . Bortezomib es el primer PBA aprobado por la FDA y, al mismo tiempo, el primer inhibidor del proteasoma de su clase .
Inhibidor de la proteasa del VIH-1
El ácido borónico actúa como un inhibidor competitivo de la proteasa del VIH-1 y la afinidad hacia el objetivo fue 20 veces mayor que la de darunavir .
Mecanismo De Acción
Target of Action
Boronic acids, such as “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”, are often used in organic chemistry, particularly in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is used to form carbon-carbon bonds - a key process in the synthesis of many organic compounds .
Mode of Action
In the Suzuki-Miyaura coupling reaction, boronic acids act as nucleophiles, reacting with a halide or triflate compound in the presence of a base and a palladium catalyst . The boronic acid donates its organoboron group to the palladium complex, forming a new carbon-carbon bond .
Result of Action
Without specific studies on “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”, it’s difficult to predict the exact molecular and cellular effects of this compound’s action. The result of its action in a suzuki-miyaura coupling would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of boronic acids. Additionally, factors such as temperature and the presence of other chemicals (e.g., catalysts, bases) can also impact the compound’s behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylboronic acid and N,N-diethylsulfamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methoxyphenylboronic acid is dissolved in an appropriate solvent like dichloromethane or tetrahydrofuran. N,N-diethylsulfamoyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Purification: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with strong nucleophiles like amines or thiols.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts for Suzuki-Miyaura coupling.
Bases: Bases such as potassium carbonate, sodium hydroxide, or cesium carbonate are used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran, toluene, and dimethylformamide.
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura coupling are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Phenols: Oxidation of the boronic acid group yields phenols, which are important in various chemical industries.
Chemistry:
Organic Synthesis: (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Catalysis: It serves as a reagent in catalytic processes, particularly in cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic applications.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Agrochemicals: It is employed in the synthesis of agrochemicals for crop protection and enhancement.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: A related compound with a methoxy group at the para position instead of the ortho position.
(5-(N,N-Dimethylsulfamoyl)-2-methoxyphenyl)boronic Acid: A similar compound with dimethylsulfamoyl instead of diethylsulfamoyl group.
Uniqueness:
Functional Group Diversity: The presence of both the diethylsulfamoyl and methoxy groups provides unique reactivity and selectivity in chemical reactions.
Versatility: The compound’s ability to participate in various types of reactions, including coupling, oxidation, and substitution, makes it a versatile reagent in organic synthesis.
Propiedades
IUPAC Name |
[5-(diethylsulfamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUMZSLKWCXUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


